molecular formula C16H18N2O3 B8801886 N-Cyclohexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 128366-07-4

N-Cyclohexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B8801886
CAS RN: 128366-07-4
M. Wt: 286.33 g/mol
InChI Key: MZELJDKERIRFIU-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.33 g/mol. The purity is usually 95%.
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properties

CAS RN

128366-07-4

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclohexyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C16H18N2O3/c19-14-11-8-4-5-9-12(11)18-16(21)13(14)15(20)17-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,17,20)(H2,18,19,21)

InChI Key

MZELJDKERIRFIU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Methyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (Example 70) (2.70 g, 12.3 mmol) was suspended in toluene (27 mL), and cyclohexylamine (1.40 g, 14.1 mmol) was added. The reaction was heated at 115° C. for 5 hours, then cooled to room temperature. Diethyl ether (50 mL) was added, and the resultant precipitate was collected by filtration to give N-cyclohexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (1.22 g, 35%) as an off white solid. M.p.: 221° C. 1H NMR (400 MHz, DMSO-d6) δ1.37 (m, 4H), 1.55 (m, 1H), 1.68 (m, 2H), 1.88 (m, 2H), 3.86 (m, 1H), 7.28 (t, J=8.0 Hz, 1H), 7.36 (d, J=8.0 Hz, 1H), 7.68 (t, J=7.6 Hz, 1H), 7.95 (d, J=8.0 Hz, 1H), 10.35 (d, J=7.6 Hz, 1H), 11.83 (bs, 1H). MS 287 (MH+).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Cyclohexylamine (13.88 mL, 121.33 mmol) was added to a solution of Compound 112 (9.4 g, 40.44 mmol) in toluene (200 mL) and refluxed for 4 h. The solution was cooled and the solvent was evaporated under vacuum. The residue obtained was suspended in water, briefly sonicated, and filtered. The crude product was recrystallized by ether to yield 10.1 g (87%) of white solids. M.P. 223° C. 1H NMR (DMSO-d6): δ 1.3 (m, 4H), 1.6 (m, 2H), 1.7 (m, 2H), 1.9 (m, 2H), 3.8 (m, 1H), 7.25 (t, J=7.7 Hz, 1H), 7.35 (d, J=8.3 Hz, 1H), 7.65 (t, J=7.2 Hz, 1H), 7.95 (d, J=7.7 Hz, 1H), 10.44 (b, 1H); EIMS (neg. mode): 285 (M−H).
Quantity
13.88 mL
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
87%

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